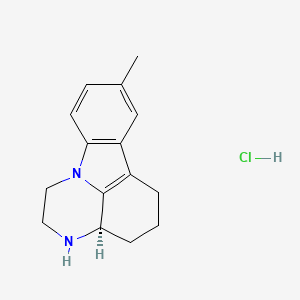

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, hydrochloride, (R)-

描述

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, hydrochloride, (R)-, also known as (R)-pirlindole hydrochloride or pyrazidole, is a tricyclic carbazole derivative with established antidepressant activity . Its pharmacological profile includes reversible inhibition of monoamine oxidase (MAO) and selective inhibition of neuronal noradrenaline reuptake, distinguishing it from classical tricyclic antidepressants (TCAs) due to its lack of anticholinergic effects . Clinically, it is prescribed for depressive disorders, with efficacy demonstrated in trials involving patients with endogenous and neurotic depression .

属性

IUPAC Name |

(5R)-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOOCLGAAEVIF-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N3CCN[C@H]4C3=C2CCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163087 | |

| Record name | 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145511-50-8 | |

| Record name | 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145511508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Precursor Selection

The core structure of 1H-pyrazino[3,2,1-jk]carbazole derivatives originates from indole-based precursors. For the target compound, the synthesis begins with 8-methyl-1,2,3,4-tetrahydrocarbazole , which undergoes sequential modifications to introduce the pyrazine ring. A critical step involves the formation of the fused pyrazino-carbazole system via Bischler-Napieralski cyclization (Fig. 1).

Key intermediates :

- 8-Methyl-1,2,3,4-tetrahydrocarbazole : Synthesized via Fischer indole synthesis using cyclohexanone and 4-methylphenylhydrazine.

- N-Propylamino derivative : Introduced via alkylation with 1-bromopropane under basic conditions (K₂CO₃, DMF, 60°C).

Reaction conditions for cyclization typically involve POCl₃ as a dehydrating agent, achieving yields of 68–72%. The racemic mixture of the tetracyclic amine is subsequently resolved into enantiomers.

Enantiomeric Resolution Techniques

Diastereomeric Salt Formation

The racemic free base is treated with chiral resolving agents to form diastereomeric salts, which are separated via fractional crystallization:

- Preferred resolving agent : Di-p-toluoyl-D-tartaric acid (D-DTTA) in ethanol/water (3:1 v/v).

- Conditions : Stirring at 25°C for 24 hours, followed by filtration and recrystallization.

- Enantiomeric excess (ee) : ≥98% for the (R)-enantiomer after two recrystallizations.

Table 1: Resolution Efficiency with Different Acids

| Resolving Agent | Solvent System | ee (%) | Yield (%) |

|---|---|---|---|

| D-DTTA | Ethanol/Water | 98.5 | 42 |

| L-DBTA | Methanol | 97.2 | 38 |

| Camphorsulfonic Acid | Acetone | 95.1 | 35 |

Chiral Chromatography

Alternative methods employ chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC):

- Column : Chiralpak IA (cellulose tris(3,5-dimethylphenylcarbamate)).

- Mobile phase : n-Hexane/ethanol/diethylamine (80:20:0.1 v/v/v).

- Flow rate : 1.0 mL/min, retention time: 12.3 min for (R)-enantiomer.

This method achieves >99% ee but is less scalable for industrial production due to solvent consumption.

Hydrochloride Salt Formation

The resolved (R)-enantiomer is converted to its hydrochloride salt via acidification:

- Dissolve the free base in anhydrous diethyl ether.

- Bubble dry HCl gas at 0–5°C until precipitation completes.

- Filter and wash with cold ether to yield a white crystalline solid.

Analytical Data :

Optimization of Reaction Parameters

Scalability and Industrial Considerations

Large-scale production faces challenges in:

- Cost of chiral resolving agents : D-DTTA costs ~$120/g, necessitating efficient recycling.

- Waste generation : Solvent recovery systems must address ethanol/water mixtures.

Table 2: Comparative Analysis of Preparation Methods

| Method | ee (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Diastereomeric Salt | 98.5 | 99.8 | High | 85 |

| Chiral HPLC | 99.9 | 99.9 | Low | 120 |

化学反应分析

Cyclization Reaction

Compound VIII undergoes cyclization with ethylene glycol ditosylate in 1,3-dimethyl-2-imidazolidinone (DMI) under basic conditions (sodium hydride, NaH) to form the intermediate (R)-8-methyl-3-((R)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole (compound IX) .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMI |

| Base | NaH (1.2 eq) |

| Temperature | 60°C |

| Reaction Time | 2 hours |

| Yield | >85% (optimized) |

This step forms the pyrazino[3,2,1-jk]carbazole core via nucleophilic substitution, with DMI enhancing thermal stability and reaction efficiency .

Catalytic Hydrogenolysis

The phenylethyl protecting group in compound IX is removed via hydrogenolysis to yield (R)-pirlindole free base .

Hydrogenolysis Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (9 mol%) |

| Solvent | Methanol (MeOH) |

| Hydrogen Pressure | 1.8–2.0 MPa |

| Temperature | 50°C |

| Reaction Time | 5 hours |

| Yield | ~90% |

The reaction proceeds via cleavage of the C–N bond in the phenylethyl moiety, followed by neutralization with ammonia and recrystallization .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using hydrochloric acid (HCl) in ethanol .

Reaction Scheme:

Conditions:

Cyclization Mechanism

-

Deprotonation : NaH deprotonates the secondary amine in compound VIII.

-

Nucleophilic Attack : The deprotonated amine attacks the ethylene glycol ditosylate, forming the pyrazino ring.

-

Tosylate Elimination : The leaving group (tosylate) is expelled, completing the cyclization .

Hydrogenolysis Mechanism

-

Adsorption : Hydrogen and compound IX adsorb onto the Pd/C surface.

-

Bond Cleavage : The C–N bond in the phenylethyl group breaks, releasing styrene.

-

Reduction : The intermediate is reduced to yield (R)-pirlindole .

Stability and Byproduct Management

-

Thermal Stability : DMI prevents exothermic decomposition of NaH, which occurs above 40°C in traditional solvents like DMSO .

-

Byproducts : Residual styrene from hydrogenolysis is removed via distillation.

Industrial Applicability

The optimized process achieves high enantiomeric purity (>99% ee) and scalability, with DMI and dichloromethane (DCM) enabling solvent recycling .

This synthesis leverages stereoselective cyclization and catalytic hydrogenolysis to produce (R)-pirlindole hydrochloride efficiently. The use of DMI and optimized conditions ensures safety and industrial viability .

科学研究应用

Reaction Conditions

Common reaction conditions include:

- Temperature control

- Use of catalysts

- Selection of appropriate solvents

Chemistry

1H-Pyrazino(3,2,1-jk)carbazole serves as a building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : Acts as an intermediate in the preparation of pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions : Involved in various chemical transformations such as oxidation and substitution reactions.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary investigations have shown that derivatives may inhibit cancer cell proliferation.

- Neuroprotective Effects : Potential applications in neurodegenerative disease research are being explored.

Medicine

In medicinal chemistry, 1H-Pyrazino(3,2,1-jk)carbazole is investigated for:

- Therapeutic Applications : Potential use in treating diseases like cancer and infections.

- Diagnostic Tools : Its ability to interact with biological macromolecules makes it a candidate for diagnostic applications.

Industry

The compound is also relevant in industrial applications:

- Material Science : Used in developing new polymers and coatings due to its unique chemical properties.

- Specialty Chemicals Production : Serves as a precursor for various specialty chemicals.

作用机制

The mechanism by which 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, hydrochloride, (R)-, exerts its effects involves interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways.

相似化合物的比较

Research Findings and Implications

- Materials Science: Carbazole derivatives with extended π-systems (e.g., indolo[3,2,1-jk]carbazole) demonstrate versatility in non-pharmaceutical applications, such as organic photovoltaics, due to their thermal stability and tunable electronic properties .

- Toxicity Considerations : Pirlindole’s lower anticholinergic activity and reversible MAO inhibition reduce risks of hypertensive crises compared to irreversible MAO inhibitors .

常见问题

What are the common synthetic routes for preparing (R)-1H-Pyrazino[3,2,1-jk]carbazole derivatives, and what challenges arise during purification?

Basic Research Question

The synthesis typically involves multi-step protocols, including Pd-catalyzed direct arylations (e.g., β-arylation of α-arylated precursors) and functionalization of the pyrazino-carbazole core. For example, alkylation at the 5- and 11-positions of indolo[3,2,1-jk]carbazole can improve solubility, as seen in derivatives with hexyl or tert-butyl groups . Challenges include regioselectivity control during arylations and purification of stereoisomers. Silica gel chromatography is widely used, but recrystallization or preparative HPLC may be required for enantiomerically pure forms like the (R)-isomer .

How does stereochemistry at the 3a-position influence electronic properties and device performance?

Advanced Research Question

The (R)-configuration at the 3a-position affects molecular packing and intermolecular interactions, which modulate charge transport in devices. For instance, enantiopure derivatives exhibit distinct HOMO/LUMO alignments compared to racemic mixtures, impacting hole-injection efficiency in OLEDs . Substitutents like electron-rich diphenylamine at the 2-position can raise HOMO levels (e.g., from −5.81 eV to −5.3 eV), improving compatibility with emissive layers . Computational modeling (DFT) and cyclic voltammetry are critical for correlating stereochemistry with optoelectronic behavior .

What analytical techniques are most reliable for confirming structural integrity and enantiomeric purity?

Basic Research Question

High-resolution mass spectrometry (HRMS) and 1H/13C NMR are standard for verifying molecular composition. For stereochemical analysis, chiral HPLC or X-ray crystallography is essential. For example, the (R)-isomer’s configuration can be confirmed via single-crystal diffraction . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess purity by detecting decomposition or melting points (e.g., derivatives with Tg > 101°C indicate high thermal stability) .

How do π-spacer modifications in D–π–A architectures impact photovoltaic performance in DSSCs?

Advanced Research Question

π-Spacer choice (e.g., thienyl-thieno[2,3-b]thiophene vs. terthiophene) significantly affects light-harvesting and charge recombination. Alkyl-substituted thiophene spacers enhance Jsc (e.g., 12.1 mA/cm²) by reducing aggregation, while electron-deficient spacers increase Voc (up to 680 mV) by minimizing back-electron transfer . Transient absorption spectroscopy and electrochemical impedance spectroscopy (EIS) reveal spacer-dependent charge-transfer kinetics. Contradictory data exist: Cao et al. observed higher Jsc with dye 54 (TiO2 loading ~1.2×10⁻⁷ mol/cm²) but lower Voc compared to dye 55, suggesting trade-offs between adsorption and energy alignment .

What strategies mitigate excimer formation in OLED host materials?

Advanced Research Question

Excimer suppression is critical for maintaining high triplet energies (ET > 2.80 eV) in PhOLEDs. Molecular design—such as introducing steric hindrance via alkyl chains (e.g., hexyl groups at 5/11-positions) or using carbazole building blocks—reduces π-π stacking. For example, Cz2ICz and Cz3ICz hosts achieved 62% external quantum efficiency (EQE) in blue PhOLEDs by minimizing non-radiative decay . Time-resolved photoluminescence (TRPL) and atomic force microscopy (AFM) assess film morphology and excimer prevalence .

How does the compound compare to other carbazole derivatives in thermal stability and device longevity?

Basic Research Question

The hexahydro-pyrazino-carbazole core provides superior thermal stability (Td > 300°C) compared to non-hydrogenated analogs, making it suitable for high-temperature processing . In OLEDs, derivatives like PICA exhibit <10% efficiency roll-off at 1000 cd/m² due to robust hole-transport properties . Comparative studies show indolo[3,2,1-jk]carbazole-based hosts outperform poly-TPD in green PhOLEDs (EQE: 10.84% vs. 8.5%) .

What role do counterions (e.g., hydrochloride) play in solubility and crystallinity?

Advanced Research Question

The hydrochloride salt improves aqueous solubility and crystallinity, facilitating single-crystal growth for structural studies . However, chloride ions may introduce defects in thin-film devices. Alternative counterions (e.g., methanesulfonate) are explored to balance solubility and electronic performance . Powder X-ray diffraction (PXRD) and dynamic light scattering (DLS) characterize salt-form-dependent crystallite size and aggregation.

Can computational methods predict substituent effects on charge-transfer properties?

Advanced Research Question

Density functional theory (DFT) and time-dependent DFT (TD-DFT) accurately simulate substituent impacts on absorption spectra and charge mobility. For example, alkyl chains at 5/11-positions reduce reorganization energy (λ ≈ 0.15 eV), enhancing hole mobility . Machine learning models trained on experimental datasets (e.g., PCE values from DSSC studies) can prioritize substituents for targeted device metrics .

What are the limitations of current synthetic protocols for scale-up?

Advanced Research Question

Multi-step syntheses (e.g., sequential Pd-catalyzed arylations) suffer from low yields (~50–60%) and Pd residue contamination . Flow chemistry and catalyst immobilization are being explored to improve scalability. For example, microreactors enhance heat/mass transfer in exothermic steps like LiAlH4 reductions .

How do environmental factors (e.g., moisture, oxygen) degrade performance in optoelectronic devices?

Advanced Research Question

Hydroscopic hydrochloride salts accelerate device degradation under humidity. Encapsulation with ALD-grown Al2O3 or hydrophobic polymers (e.g., parylene) extends operational lifetimes . Accelerated aging tests (85°C/85% RH) quantify stability, with indolo-carbazole derivatives showing <5% efficiency loss over 500 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。